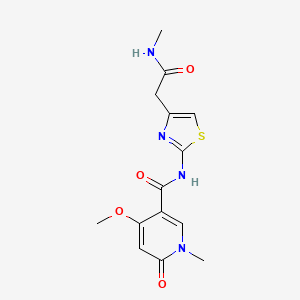
4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methoxy-1-methyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following features:
- Functional Groups : Contains a methoxy group, thiazole moiety, and a dihydropyridine structure.
- Molecular Formula : C15H17N3O3S.
- Molecular Weight : Approximately 305.37 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models.
- Neuroprotective Effects : Evidence suggests it may have neuroprotective capabilities, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been observed to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects.
- Regulation of Cytokine Production : The compound may modulate the expression of pro-inflammatory cytokines, which is crucial in inflammatory diseases and cancer progression .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary findings indicate potential interactions with GPCRs, influencing various physiological responses .
Antimicrobial Studies
A study evaluating the antimicrobial activity of similar compounds found that derivatives with thiazole rings exhibited enhanced activity against Gram-positive bacteria. The specific compound under review was not directly tested but is hypothesized to share similar properties due to structural similarities.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the growth of breast cancer cells. One study reported that a related thiazole derivative showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that our target compound could exhibit comparable efficacy .
Neuroprotective Effects
Research into PDE4 inhibitors has highlighted their role in neuroprotection. The inhibition of phosphodiesterase enzymes elevates intracellular cAMP levels, potentially protecting neurons from damage associated with neurodegenerative diseases such as Alzheimer's . This mechanism may also apply to our compound, given its structural components.
Data Tables
属性
IUPAC Name |
4-methoxy-1-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-15-11(19)4-8-7-23-14(16-8)17-13(21)9-6-18(2)12(20)5-10(9)22-3/h5-7H,4H2,1-3H3,(H,15,19)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROSUAOTYSDNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














